molecular formula C10H19N B066747 (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine CAS No. 176486-94-5

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine

Cat. No.: B066747
CAS No.: 176486-94-5
M. Wt: 153.26 g/mol
InChI Key: XFDFLVUGOJZRPW-AXTSPUMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine involves a highly diastereoselective strategy. One of the notable methods includes a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne . This process involves sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization. The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs. These motifs can furnish the desired compound with excellent diastereoselectivity (>99.5:1) in the presence of IPrAuCl/AgBF4 .

Chemical Reactions Analysis

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: It can be reduced using common reducing agents to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include palladium catalysts, gold catalysts, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of (4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:

Properties

CAS No.

176486-94-5

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(4R,4aR,7S,7aR)-4,7-dimethyl-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine

InChI

InChI=1S/C10H19N/c1-7-3-4-9-8(2)5-11-6-10(7)9/h7-11H,3-6H2,1-2H3/t7-,8-,9+,10+/m0/s1

InChI Key

XFDFLVUGOJZRPW-AXTSPUMRSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@H]1CNC[C@@H]2C

SMILES

CC1CCC2C1CNCC2C

Canonical SMILES

CC1CCC2C1CNCC2C

Synonyms

1H-Cyclopenta[c]pyridine,octahydro-4,7-dimethyl-,[4R-(4-alpha-,4a-alpha-,7-alpha-,7a-alpha-)]-(9CI)

Origin of Product

United States

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